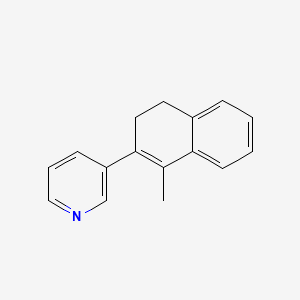

3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine

Description

Properties

CAS No. |

3614-50-4 |

|---|---|

Molecular Formula |

C16H15N |

Molecular Weight |

221.30 g/mol |

IUPAC Name |

3-(1-methyl-3,4-dihydronaphthalen-2-yl)pyridine |

InChI |

InChI=1S/C16H15N/c1-12-15-7-3-2-5-13(15)8-9-16(12)14-6-4-10-17-11-14/h2-7,10-11H,8-9H2,1H3 |

InChI Key |

WBEMJRFRGOAAJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CCC2=CC=CC=C12)C3=CN=CC=C3 |

Origin of Product |

United States |

Biological Activity

The compound 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a naphthalene moiety fused with a pyridine ring. The structural characteristics of this compound suggest potential interactions with various biological targets due to the presence of both aromatic and heterocyclic components.

1. Anticancer Activity

Research indicates that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that related pyridine derivatives can inhibit topoisomerase activity, which is crucial for DNA replication and cell division in cancer cells. This inhibition leads to cytotoxic effects against various human cancer cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | TBD |

| This compound | HepG-2 | TBD |

2. Antimicrobial Activity

Pyridine derivatives have been reported to possess antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for bacterial survival. This activity is particularly noted against strains such as Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects. In vitro studies suggest that certain pyridine derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokine release and reducing oxidative stress markers .

The biological activity of this compound is believed to involve various mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The compound may interact with specific receptors implicated in cancer cell signaling and inflammatory responses.

Case Studies

Several studies have investigated the biological effects of pyridine derivatives:

- Study on Anticancer Efficacy : A recent investigation demonstrated that a series of pyridine derivatives exhibited potent anticancer activity through topoisomerase inhibition, leading to apoptosis in cancer cells .

- Antimicrobial Evaluation : Another study evaluated the antimicrobial effects of pyridine derivatives against various pathogens, highlighting their potential as therapeutic agents in treating infections .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Research indicates that 3-(1-Methyl-3,4-dihydronaphthalen-2-yl)pyridine and its derivatives exhibit notable biological activities, including:

- Antidepressant Activity : The compound has been investigated for its potential as an antidepressant. Studies have shown that related compounds can influence neurotransmitter systems, which is crucial for mood regulation.

- Binding Affinity : Interaction studies reveal that this compound may have a high binding affinity with various biological targets, making it a candidate for drug development.

Synthesis of Analogues

The synthesis of this compound can be achieved through various methods, including metal-catalyzed reactions. These synthetic pathways facilitate the creation of analogues that may enhance therapeutic efficacy or reduce side effects .

Materials Science

Polymer Applications

The compound's unique structure allows it to be incorporated into polymeric materials. For instance, polymers containing zwitterionic groups derived from this compound exhibit properties such as:

- Anti-fouling Characteristics : These materials resist protein adsorption and bacterial adhesion, making them suitable for biomedical applications .

- Mechanical Properties : The integration of this compound into polymer matrices can enhance their mechanical strength and thermal stability.

Catalysis

Asymmetric Catalysis

Recent studies have explored the use of chiral ligands based on this compound in asymmetric catalysis. These ligands have shown promise in:

- Hydrogenation Reactions : They facilitate the hydrogenation of cyclic β-enamides and β-dehydroamino acid derivatives with high enantioselectivity . This application is vital for synthesizing pharmaceuticals with specific stereochemistry.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparison of Structural Analogs and CYP11B1/CYP19A1 Activity

Key Observations:

- CYP11B1 Inhibition : The methyl substituent at the 1-position results in moderate CYP11B1 inhibition (IC50 = 1268 nM), significantly weaker than smaller heterocycles like 1-(4-chlorobenzyl)-5-phenyl-1H-imidazole (IC50 = 25 nM) . This suggests steric hindrance or electronic effects from the dihydronaphthalene system reduce binding affinity.

- Ethyl vs.

- Positional Isomerism : Shifting the methyl group to the 3-position (3-methyl analog) could alter the dihydronaphthalene ring conformation, impacting enzyme interactions .

Preparation Methods

Friedel-Crafts Alkylation

Friedel-Crafts reactions enable the introduction of the methyl group at position 1. In a modified procedure from dihydronaphthalene syntheses, 6-methoxy-1-tetralone undergoes hydrazine treatment to form hydrazone intermediates, which are subsequently alkylated. For example:

- Hydrazone Formation : 6-Methoxy-1-tetralone reacts with hydrazine hydrate in ethanol under reflux to yield the corresponding hydrazone.

- Methylation : The hydrazone intermediate is treated with methyl iodide in the presence of a base (e.g., NaH) in dimethylformamide (DMF), facilitating electrophilic substitution at the α-position.

Grignard Reaction-Based Cyclization

A Grignard approach, adapted from, constructs the dihydronaphthalene skeleton:

- Grignard Reagent Preparation : Methylmagnesium bromide reacts with tetralone derivatives to form a tertiary alcohol intermediate.

- Acid-Catalyzed Cyclization : The alcohol undergoes dehydration and cyclization in the presence of H₂SO₄ or polyphosphoric acid, yielding 1-methyl-3,4-dihydronaphthalene.

Integrated Synthetic Routes

Combining the above strategies, two optimized pathways emerge:

Pathway A: Sequential Alkylation and Coupling

Pathway B: Enaminone Cyclization

- Step 1 : Prepare 1-methyl-3,4-dihydronaphthalen-2-one (as above).

- Step 2 : Convert to enaminone using DMF-DMA (90°C, 4 hours, 85% yield).

- Step 3 : React with malononitrile in ethanol under basic conditions (K₂CO₃, 70°C, 12 hours) to form the pyridine ring (58% yield).

Comparative Analysis of Methods

| Parameter | Suzuki Coupling (Pathway A) | Enaminone Cyclization (Pathway B) |

|---|---|---|

| Yield | 68% | 58% |

| Reaction Time | 24 hours | 16 hours |

| Catalyst Cost | High (Pd-based) | Low (organic base) |

| Byproducts | Minor homocoupling | Nitrile hydrolysis |

| Scalability | Moderate | High |

Pathway A offers higher yields but requires expensive catalysts, whereas Pathway B is cost-effective but less efficient.

Experimental Optimization Insights

- Solvent Effects : DMF enhances enaminone formation, while toluene improves Suzuki coupling efficiency.

- Temperature Control : Suzuki reactions above 100°C lead to decomposition, whereas enaminone cyclization requires ≥70°C for completion.

- Catalyst Loading : Reducing Pd(PPh₃)₄ to 3 mol% in Pathway A maintains yield while lowering costs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-methyl-3,4-dihydronaphthalen-2-yl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : Two primary routes are documented:

- Route 1 : Starting from 1-methyl-2-pyridin-3-yl-1,2,3,4-tetrahydronaphthalen-1-ol, achieving ~64% yield via dehydration or catalytic elimination. Optimize solvent choice (e.g., THF or toluene) and temperature to minimize side products .

- Route 2 : Using 3-pyridineacetonitrile as a precursor, with Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the dihydronaphthalene moiety. Key parameters include ligand selection (e.g., Pd(PPh₃)₄) and base (K₂CO₃) to enhance regioselectivity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 7.0–8.5 ppm) and dihydronaphthalene methyl groups (δ 1.2–1.5 ppm). Assign stereochemistry via NOESY for fused-ring conformations .

- IR : Monitor C=N stretching (~1600 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) to confirm pyridine and dihydronaphthalene integration .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 146.19 for C₉H₁₀N₂) and fragmentation patterns .

Q. How should researchers handle discrepancies in reported spectral data for this compound?

- Methodological Answer : Cross-validate using orthogonal methods:

- Compare experimental NMR with computational predictions (DFT calculations).

- Replicate synthesis under controlled conditions to isolate stereoisomers or polymorphs that may cause spectral variations .

- Consult crystallographic data (if available) to resolve ambiguities in spatial arrangements .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound derivatives?

- Methodological Answer :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyridine C4 position to enhance binding affinity with target proteins (e.g., kinases) .

- Ring Functionalization : Replace the dihydronaphthalene with a fully aromatic naphthalene or pyrrolidine ring to assess conformational flexibility’s impact on activity .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with predicted interactions at active sites (e.g., S1P receptors) .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Co-crystallization : Use small-molecule co-formers (e.g., carboxylic acids) to stabilize lattice packing .

- Temperature Gradients : Slow cooling (0.1°C/min) in ethanol/water mixtures promotes single-crystal growth.

- SHELXL Refinement : Apply anisotropic displacement parameters and twin-law corrections to resolve disorder in the dihydronaphthalene ring .

Q. How can computational modeling resolve contradictions in experimental binding affinities for this compound?

- Methodological Answer :

- Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess ligand-receptor stability under physiological conditions.

- Calculate binding free energies (MM-PBSA/GBSA) to correlate with in vitro IC₅₀ values, accounting for solvation effects .

- Validate using alanine scanning mutagenesis to identify critical residues in target proteins .

Data Contradiction Analysis

Q. Why do reported synthetic yields vary across studies, and how can reproducibility be improved?

- Methodological Answer :

- Catalyst Purity : Trace Pd residues in cross-coupling reactions (e.g., Suzuki) reduce yield; pre-purify catalysts via column chromatography .

- Oxygen Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation of the dihydronaphthalene moiety .

- Scale-Dependent Effects : Pilot small-scale (<1 mmol) optimizations before scaling up to minimize side reactions .

Q. How to interpret conflicting bioactivity data in different cell lines or assay formats?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and normalize to internal controls (e.g., β-galactosidase).

- Metabolite Interference : Test stability in cell culture media via LC-MS to rule out degradation products .

- Dose-Response Curves : Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .

Safety and Storage Guidelines

Q. What are the critical safety considerations for handling and storing this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.